(2-Chloro-6-(isopropylthio)phenyl)methanol
Description
(2-Chloro-6-(isopropylthio)phenyl)methanol is a halogenated aromatic compound featuring a chlorinated benzene ring substituted with an isopropylthio (-S-iPr) group at the 6-position and a hydroxymethyl (-CH2OH) group at the adjacent 2-position.
Properties
Molecular Formula |
C10H13ClOS |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
(2-chloro-6-propan-2-ylsulfanylphenyl)methanol |
InChI |
InChI=1S/C10H13ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
MJPUWBPTJCKLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=CC=C1)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorophenol with isopropylthiol in the presence of a base, followed by the reduction of the resulting intermediate to yield the final product .
Industrial Production Methods
Industrial production of (2-Chloro-6-(isopropylthio)phenyl)methanol may involve large-scale chlorination and thiolation processes, followed by purification steps such as distillation or recrystallization to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-(isopropylthio)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the isopropylthio group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-6-(isopropylthio)benzaldehyde or 2-chloro-6-(isopropylthio)benzoic acid.
Reduction: Formation of 2-chloro-6-(isopropylthio)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-6-(isopropylthio)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-6-(isopropylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence its binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1), focusing on substituents, molecular weight, and functional groups:
Table 1: Key Properties of (2-Chloro-6-(isopropylthio)phenyl)methanol and Analogs
Biological Activity
(2-Chloro-6-(isopropylthio)phenyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C12H15ClS
- Molecular Weight : 232.77 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- HeLa Cells : Demonstrated a dose-dependent reduction in cell viability.
- L363 Cells : Showed a GI50 value indicating effective inhibition at low concentrations.
Table 1 summarizes the inhibitory effects observed in different cell lines.
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 4.5 | Induction of apoptosis |
| L363 | 3.2 | Cell cycle arrest and DNA damage |
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of several kinases involved in cancer progression, such as Src and Polo-like Kinase 1 (Plk1). This inhibition disrupts signaling pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, promoting programmed cell death.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of this compound. The following modifications have been explored:
- Chloro Substitution : The presence of the chlorine atom at the 2-position enhances binding affinity to target proteins.
- Thioether Group : The isopropylthio group contributes to lipophilicity, which may improve cellular uptake.
Table 2 presents a comparison of various derivatives and their corresponding biological activities.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 3.5 | Most potent in inhibiting Src kinase |
| 2-Chloro-6-(ethylthio)phenylmethanol | 12.0 | Reduced activity compared to isopropyl derivative |
| 2-Bromo-6-(isopropylthio)phenylmethanol | 8.5 | Moderate activity; bromine less favorable |
Study on Antitumor Activity
A recent study evaluated the antitumor efficacy of this compound in xenograft models. Mice treated with this compound showed a significant reduction in tumor volume compared to controls:
- Tumor Volume Reduction : Over 50% reduction observed after two weeks of treatment.
This study highlights the potential for clinical applications in oncology.
Toxicity Profile
An assessment of the toxicity profile revealed that while the compound exhibits potent biological activity, it also presents some cytotoxic effects on non-cancerous cells at higher concentrations. Further optimization is necessary to enhance selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
